Acide 4-(2,3-dichlorophénoxy)benzoïque

Vue d'ensemble

Description

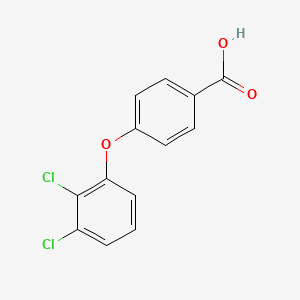

4-(2,3-Dichlorophenoxy)benzoic acid is a useful research compound. Its molecular formula is C13H8Cl2O3 and its molecular weight is 283.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2,3-Dichlorophenoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,3-Dichlorophenoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Agricultural Applications

Herbicide Development

4-(2,3-Dichlorophenoxy)benzoic acid has been explored as a potential herbicide due to its structural similarity to 2,4-D. Research indicates that it can effectively inhibit the growth of certain broadleaf weeds while being less harmful to monocotyledonous crops like wheat and corn. This selectivity is crucial for maintaining crop yields and reducing competition from weeds.

Case Study: Efficacy in Weed Control

A study conducted on the efficacy of 4-(2,3-Dichlorophenoxy)benzoic acid demonstrated its potential in controlling common agricultural weeds. The results showed a significant reduction in weed biomass when applied at recommended concentrations, indicating its effectiveness as a selective herbicide. The compound's mode of action involves disrupting hormonal balance in plants, leading to uncontrolled growth and eventual death of susceptible species.

Pharmaceutical Applications

Drug Development

The compound has been investigated for its potential therapeutic applications. Its ability to modulate plant growth hormones suggests possible analogs in human medicine, particularly in cancer treatment where hormonal regulation plays a pivotal role. Research into the synthesis of derivatives of 4-(2,3-Dichlorophenoxy)benzoic acid has yielded compounds with promising anti-cancer properties.

Case Study: Anticancer Properties

In vitro studies have shown that certain derivatives exhibit cytotoxic effects on cancer cell lines. These findings support further exploration into the compound's mechanism of action and its potential as a lead compound in drug development.

Environmental Applications

Bioremediation

Research has indicated that 4-(2,3-Dichlorophenoxy)benzoic acid can be degraded by specific microbial strains. This property is essential for bioremediation efforts aimed at cleaning contaminated soils and water bodies where herbicides have been over-applied or improperly disposed of.

Case Study: Microbial Degradation

A comprehensive study identified several bacterial strains capable of degrading 4-(2,3-Dichlorophenoxy)benzoic acid in soil samples. The degradation pathways involved metabolic transformations that reduced the compound's toxicity and environmental persistence, making it an attractive target for bioremediation strategies.

Comparative Analysis with Related Compounds

The following table summarizes the applications and characteristics of 4-(2,3-Dichlorophenoxy)benzoic acid compared to other related phenoxy compounds:

| Compound | Primary Application | Selectivity | Toxicity Level |

|---|---|---|---|

| 4-(2,3-Dichlorophenoxy)benzoic acid | Herbicide, Pharmaceutical | High (broadleaf vs monocots) | Moderate |

| 2,4-Dichlorophenoxyacetic acid | Herbicide | High | Low (but possible carcinogen) |

| MCPA | Herbicide | Moderate | Low |

Mécanisme D'action

Target of Action

It is known that similar compounds, such as 2,4-dichlorophenoxyacetic acid, are used as herbicides and function by mimicking the plant hormone auxin . This suggests that 4-(2,3-Dichlorophenoxy)benzoic acid may also target auxin receptors or transporters in plants.

Mode of Action

These compounds typically bind to auxin receptors, leading to changes in gene expression that can disrupt plant growth and development .

Biochemical Pathways

It is known that auxin-like compounds can affect a variety of pathways related to plant growth and development, including cell division, cell elongation, and differentiation . These effects are mediated by changes in gene expression triggered by the binding of the compound to auxin receptors.

Pharmacokinetics

It is known that similar compounds, such as benzoic acid, are conjugated to glycine in the liver and excreted as hippuric acid . This suggests that 4-(2,3-Dichlorophenoxy)benzoic acid may have similar ADME properties.

Result of Action

It is likely that, like other auxin-like compounds, it disrupts normal plant growth and development by altering gene expression . This can lead to a variety of effects, including changes in cell division, cell elongation, and differentiation.

Action Environment

The action, efficacy, and stability of 4-(2,3-Dichlorophenoxy)benzoic acid are likely to be influenced by a variety of environmental factors. For example, the compound’s activity may be affected by factors such as temperature, pH, and the presence of other chemicals. Additionally, the compound’s stability may be influenced by factors such as light exposure and storage conditions .

Activité Biologique

4-(2,3-Dichlorophenoxy)benzoic acid (DCPBA) is a compound of significant interest in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of DCPBA, including its effects on different biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

DCPBA is characterized by its benzoic acid structure with dichlorophenoxy substituents. Its chemical formula is , and it is classified under chlorinated organic compounds. The presence of chlorine atoms in the structure enhances its biological activity by influencing its interaction with biological receptors.

Biological Activities

DCPBA exhibits a range of biological activities, which can be categorized as follows:

- Antimicrobial Activity : DCPBA has shown promising antimicrobial properties against various bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents .

- Antifungal Activity : Research has demonstrated that DCPBA possesses antifungal properties, particularly against pathogenic fungi. This activity suggests its potential use in treating fungal infections .

- Anti-inflammatory Effects : DCPBA has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation .

- Cytotoxicity and Antiproliferative Effects : In vitro studies have shown that DCPBA can induce cytotoxic effects in certain cancer cell lines, highlighting its potential as an anticancer agent. The compound's ability to inhibit cell proliferation has been linked to its interaction with specific cellular pathways involved in cancer progression .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity Assessment :

- Anti-inflammatory Activity :

Data Table: Summary of Biological Activities

The biological activity of DCPBA is believed to stem from its ability to interact with specific cellular targets. It may inhibit key enzymes involved in inflammatory responses and microbial growth, as well as disrupt cellular processes critical for cancer cell survival.

Enzyme Interaction Studies

In silico studies have indicated that DCPBA can bind to various enzymes involved in metabolic pathways, enhancing its bioactivity profile. The binding affinity to cathepsins B and L suggests a mechanism for enhancing proteolytic activity within cells .

Propriétés

IUPAC Name |

4-(2,3-dichlorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O3/c14-10-2-1-3-11(12(10)15)18-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGDYYPHNSLNSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)OC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.